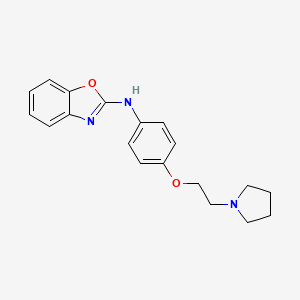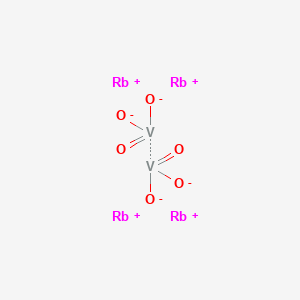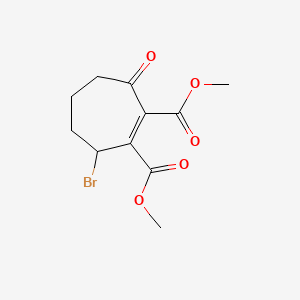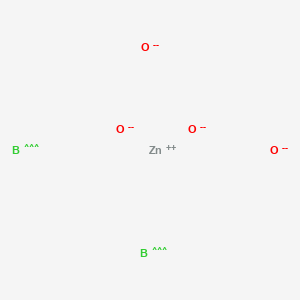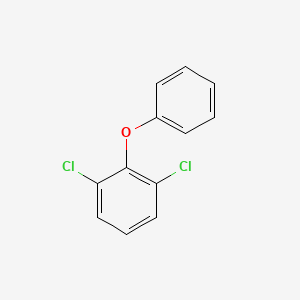![molecular formula C21H18O4 B13815880 4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one consists of a benzopyran core fused with a furan ring and a phenylbutoxy side chain, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, including ring formation, alkylation, and condensation reactionsThe phenylbutoxy side chain is then attached using Friedel-Crafts alkylation or similar techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control. For example, the use of a catalyst like P-W 2 C@NC and solvents like DMF can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products .
Applications De Recherche Scientifique
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
4-Hydroxy-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
Benzopyran-4-one derivatives from Ganoderma applanatum: Known for their biological activities.
Psora 4: A potent inhibitor of the voltage-gated potassium channel Kv1.3.
Uniqueness
What sets 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one apart is its unique combination of a benzopyran core, furan ring, and phenylbutoxy side chain.
Propriétés
Formule moléculaire |
C21H18O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-(4-phenylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c22-21-14-19(23-10-5-4-8-15-6-2-1-3-7-15)17-12-16-9-11-24-18(16)13-20(17)25-21/h1-3,6-7,9,11-14H,4-5,8,10H2 |
Clé InChI |
FNGFXWXIAKNNRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


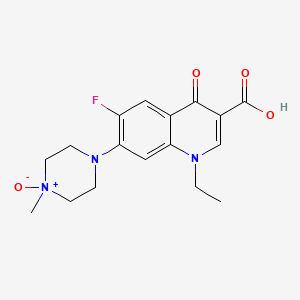
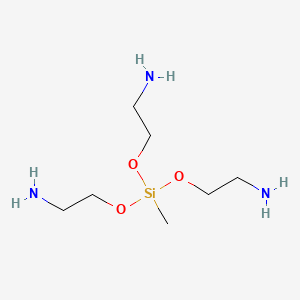


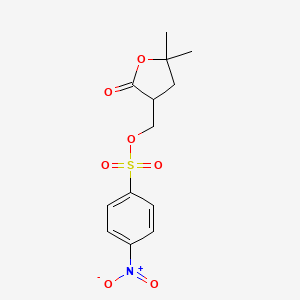
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
